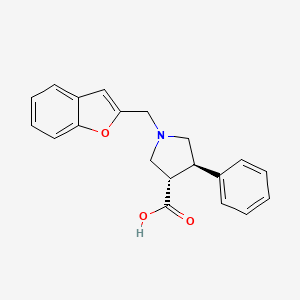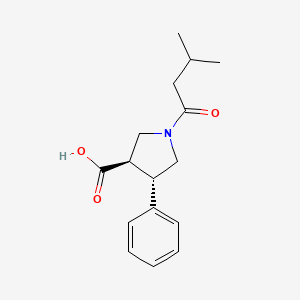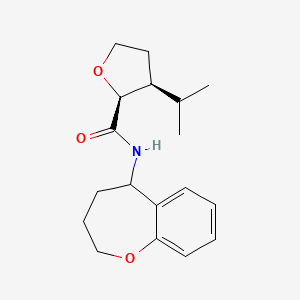![molecular formula C18H20N4O2 B7338635 N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide, commonly known as MK-4827, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has shown promising results in cancer therapy.
Mechanism of Action
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide enzymes play a crucial role in DNA repair mechanisms, particularly in the repair of single-strand DNA breaks. Inhibition of this compound enzymes leads to the accumulation of DNA damage, which ultimately results in cell death. MK-4827 selectively inhibits this compound-1 and this compound-2 enzymes, which are overexpressed in cancer cells.
Biochemical and Physiological Effects:
MK-4827 has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to cell death. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, its off-target effects on other this compound enzymes and potential toxicity in normal cells are still under investigation.
Advantages and Limitations for Lab Experiments
MK-4827 is a potent and selective inhibitor of N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide-1 and this compound-2 enzymes, making it a valuable tool for studying the role of this compound enzymes in DNA repair mechanisms. However, its off-target effects on other this compound enzymes and potential toxicity in normal cells should be taken into consideration while designing experiments.
Future Directions
1. Combination therapy: MK-4827 has shown promising results in combination with chemotherapy and radiation therapy. Further studies are needed to determine optimal combination regimens.
2. Biomarker identification: Biomarkers that predict response to N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide inhibitors, including MK-4827, need to be identified to improve patient selection and treatment outcomes.
3. Resistance mechanisms: Resistance to this compound inhibitors, including MK-4827, is a major challenge in cancer therapy. Further studies are needed to identify and overcome resistance mechanisms.
4. Development of next-generation this compound inhibitors: The development of next-generation this compound inhibitors with improved efficacy and safety profiles is an active area of research.
In conclusion, MK-4827 is a promising small molecule inhibitor of this compound enzymes, with potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and optimize its clinical use.
Synthesis Methods
MK-4827 was synthesized using a multi-step process involving the reaction of 3-bromo-6-methylpyridazine with 1-cyclopentyl-3-aminocarbonylpyrrolidine, followed by coupling with 4-aminobenzamide. The final product was obtained through purification and crystallization techniques.
Scientific Research Applications
MK-4827 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-mutated ovarian and breast cancers. Clinical trials have also demonstrated its efficacy in combination with chemotherapy and radiation therapy.
Properties
IUPAC Name |
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11-2-9-16(22-21-11)12-3-5-13(6-4-12)18(24)20-15-8-7-14(10-15)17(19)23/h2-6,9,14-15H,7-8,10H2,1H3,(H2,19,23)(H,20,24)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZWXDTESOIEE-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CCC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H]3CC[C@@H](C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)


![(2S)-N-[(4-chloro-2-methoxyphenyl)methyl]-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide](/img/structure/B7338618.png)

![(3S)-N-cyclopropyl-2-[(1-methylpyrrol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338628.png)
![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-methylpropyl)pyrazole-3-carboxamide](/img/structure/B7338644.png)
![5-fluoro-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]-1-benzofuran-3-carboxamide](/img/structure/B7338645.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
